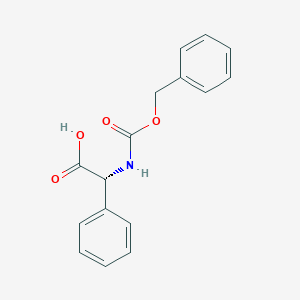

Z-D-Phg-OH

Description

Historical and Chemical Context of N-Cbz-D-Phenylglycine as a Chiral Amino Acid Derivative

N-Carbobenzyloxy-D-Phenylglycine is an N-terminal protected amino acid derivative . It is characterized by the presence of a benzyloxycarbonyl (Z or Cbz) protecting group attached to the amino group of D-phenylglycine cymitquimica.com. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions involving the amino group cymitquimica.com. Z-D-Phg-OH is a white to off-white crystalline powder cymitquimica.comchemicalbook.com. It has a molecular formula of C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol sigmaaldrich.comnih.govchembk.comiris-biotech.de. Its CAS number is 17609-52-8 chemicalbook.comsigmaaldrich.comnih.govchembk.comiris-biotech.defishersci.camedchemexpress.com. The compound is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide, but less soluble in water cymitquimica.comchembk.com. The phenyl group contributes to its hydrophobic characteristics cymitquimica.com.

Significance of this compound as a Stereoselective Building Block in Complex Molecule Construction

This compound is significant in chemical synthesis due to its nature as a chiral amino acid derivative sigmaaldrich.comnih.gov. The presence of the stereocenter on the alpha-carbon makes it a valuable chiral building block sigmaaldrich.comnih.gov. It is widely used in peptide synthesis, particularly for forming non-racemizable amide bonds . The compound has been effectively utilized in reactions with various amino acids, demonstrating high yields and minimal racemization under optimized conditions . For instance, in a reaction with HCl•H-L-Pro-NH₂, it yielded Z-L-Phg-L-Pro-NH₂ with a yield of 89.9% . Its application extends to the synthesis of complex organic molecules and serves as a building block in medicinal chemistry cymitquimica.com. The stereochemical integrity offered by this compound is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement in the development of pharmaceuticals and fine chemicals .

Evolution of Research Paradigms and Synthetic Strategies Involving this compound

The use of this compound in synthesis aligns with broader research paradigms in organic chemistry focusing on stereoselective transformations and the efficient construction of complex molecular architectures acs.orgrsc.org. The evolution of synthetic strategies has increasingly emphasized the use of chiral building blocks and protecting groups to control stereochemistry and reactivity acs.orgrsc.org. This compound, with its defined stereochemistry and easily removable protecting group, fits well within these modern synthetic approaches. Its application in solution phase peptide synthesis is well-established chemicalbook.comsigmaaldrich.com. Research continues to explore its utility in diverse reactions and the development of more efficient and environmentally friendly synthetic routes acs.orgnih.gov. The compound's role as an N-blocked amino acid derivative highlights its importance in the synthesis of peptides and peptidomimetics cymitquimica.commedchemexpress.com. The ongoing development of new catalysts and reaction conditions further expands the potential applications of chiral building blocks like this compound in constructing complex molecules with high precision acs.orgrsc.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJWBVOZVJJOS-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938757 | |

| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-52-8 | |

| Record name | Benzyloxycarbonyl-D-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-[[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereoselective Synthesis and Preparation of N Cbz D Phenylglycine Z D Phg Oh

Chemoenzymatic and Biocatalytic Pathways for Z-D-Phg-OH Production

Chemoenzymatic and biocatalytic methods offer a powerful and sustainable approach to the synthesis of chiral compounds, including D-phenylglycine and its derivatives. These methods leverage the high stereospecificity of enzymes to achieve excellent enantiomeric purity under mild reaction conditions.

A notable chemoenzymatic strategy involves a one-pot synthesis of enantiomerically enriched phenylglycine by coupling the chemical Strecker synthesis with an enzymatic nitrilase reaction. frontiersin.orguni-stuttgart.de This process begins with the formation of racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia. The racemic nitrile is then directly converted in the same reaction vessel by a recombinant nitrilase. By selecting a highly (R)-specific nitrilase variant, (R)-phenylglycine can be synthesized with high enantiomeric excess (ee) values of ≥ 95% and in yields up to 81% relative to the initial benzaldehyde. uni-stuttgart.de This high yield suggests a dynamic kinetic resolution, where the unreacted (S)-phenylglycinonitrile is racemized back to the racemic mixture under the alkaline reaction conditions, allowing for the concurrent enzymatic hydrolysis of the (R)-enantiomer. uni-stuttgart.de

Another biocatalytic approach utilizes hydantoinase enzymes for the production of D-phenylglycine precursors. For instance, hydantoinase from Pseudomonas desmolyticum has been shown to be strictly D-stereospecific in the hydrolysis of DL-5-phenylhydantoin to D(-)-N-carbamoylphenylglycine. This intermediate can then be chemically converted to D(-)-phenylglycine. This process can achieve a molar yield of 90% for the biotransformation step.

These chemoenzymatic and biocatalytic routes provide efficient and environmentally benign alternatives to traditional chemical synthesis for producing the D-phenylglycine core of this compound.

Asymmetric Catalysis in the Derivatization of Phenylglycine Precursors to this compound

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of chiral molecules from prochiral substrates. In the context of this compound synthesis, asymmetric catalysis is primarily employed in the creation of the chiral center of phenylglycine precursors.

The asymmetric Strecker synthesis is a prominent example, where a chiral catalyst or auxiliary directs the addition of cyanide and an amine to an aldehyde, establishing the stereochemistry of the resulting α-aminonitrile. The use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction has been reported to proceed with high diastereoselectivity. researchgate.net This approach is particularly noteworthy as it is accompanied by an in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired product and allowing for its isolation in high yield (76-93%). researchgate.net

The resulting enantiomerically enriched α-aminonitrile can then be hydrolyzed to the corresponding amino acid, which can subsequently be protected with the N-Cbz group to yield this compound. The choice of chiral catalyst or auxiliary is crucial for the success of this strategy, with various organocatalysts and metal complexes being developed to improve the enantioselectivity and substrate scope of the asymmetric Strecker reaction. mdpi.com

Diastereoselective Synthesis Approaches for N-Cbz-D-Phenylglycine and its Isomers

Diastereoselective synthesis is a powerful strategy for controlling stereochemistry when a molecule already contains a chiral center. By introducing a new stereocenter under the influence of the existing one, a specific diastereomer can be preferentially formed. This approach is often facilitated by the use of chiral auxiliaries.

A relevant example is the diastereoselective Strecker synthesis employing a chiral auxiliary. For instance, α-phenylglycinol has been utilized as a chiral auxiliary to achieve high diastereoselectivity in the synthesis of α-amino acids. ias.ac.in The chiral auxiliary is first condensed with an aldehyde to form a chiral imine. The subsequent addition of cyanide proceeds with high facial selectivity, dictated by the stereochemistry of the auxiliary. After the reaction, the chiral auxiliary can be removed, often by oxidative cleavage, to yield the enantiomerically enriched α-amino acid. ias.ac.in

In a similar vein, (R)-phenylglycine amide has been used as a chiral auxiliary in diastereoselective Strecker reactions. researchgate.net The resulting diastereomeric α-aminonitriles can then be separated and converted to their respective enantiomerically pure amino acids. These amino acids can subsequently be N-protected to give either this compound or its L-isomer. The efficiency of these diastereoselective approaches is highly dependent on the ability of the chiral auxiliary to effectively control the stereochemical outcome of the reaction and its ease of removal.

| Chiral Auxiliary | Reaction Type | Key Feature |

| (R)-phenylglycine amide | Strecker Synthesis | Crystallization-induced asymmetric transformation researchgate.net |

| α-phenylglycinol | Strecker Synthesis | High diastereoselectivity and easy removal of auxiliary ias.ac.in |

| (-)-8-phenylmenthol | Vinylcyclopropane synthesis | High diastereoselectivity in the formation of cyclopropyl (B3062369) esters nih.gov |

| Ellman's imine and Oppolzer's sultam | Dipeptide isostere synthesis | Construction of two chiral centers with high diastereoselectivity rsc.org |

Novel Chemical Synthesis Strategies for N-Cbz Protection and Phenylglycine Functionalization

The synthesis of this compound involves two key chemical transformations: the formation of the D-phenylglycine core and the protection of its amino group with a benzyloxycarbonyl (Cbz) group. Recent advancements have focused on developing more efficient and environmentally friendly methods for these steps, as well as strategies for the functionalization of the phenylglycine molecule.

N-Cbz Protection:

The introduction of the Cbz protecting group is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com However, controlling the pH is crucial to prevent the decomposition of Cbz-Cl at low pH and racemization of the amino acid at high pH. highfine.com Novel methods aim to overcome these limitations:

Aqueous Phase Protection: A simple and selective method for the N-Cbz protection of amines and amino acids has been developed using β-cyclodextrin as a catalyst in an aqueous phase at room temperature. researchgate.net This approach proceeds in high yields without the formation of by-products. researchgate.net Another green protocol utilizes water as the reaction medium without any catalyst, offering high chemoselectivity and impressive yields. ijacskros.com

Non-alkaline Conditions: To avoid the issues associated with alkaline conditions, methods using non-alkaline reagents have been explored. For example, polyethylene (B3416737) glycol (PEG-600) can be used as a green and low-toxicity reaction medium for the reaction of amines with Cbz-Cl, providing the corresponding N-Cbz derivatives in high yields. highfine.com

Phenylglycine Functionalization:

Functionalization of the phenyl ring of phenylglycine can lead to the synthesis of novel analogs with potentially enhanced biological activity. A significant recent development is the use of palladium-mediated C-H functionalization for the ortho-halogenation and -alkoxylation of phenylglycine derivatives. mdpi.comresearchgate.netnih.gov This method allows for the direct introduction of halogen atoms or alkoxy groups at the ortho position of the phenyl ring. The reaction proceeds through an orthopalladated intermediate and has been shown to be general for a variety of substrates. mdpi.comresearchgate.netnih.gov However, a partial loss of enantiomeric excess can be observed during the functionalization step. mdpi.comresearchgate.netnih.gov

| Method | Reagents/Catalyst | Key Advantage |

| Aqueous N-Cbz Protection | β-cyclodextrin | High yields, no by-products, room temperature researchgate.net |

| Green N-Cbz Protection | Water | Environmentally benign, high chemoselectivity ijacskros.com |

| Non-alkaline N-Cbz Protection | PEG-600 | Environmentally friendly, high yields highfine.com |

| Phenyl Ring Functionalization | Palladium catalyst | Direct ortho-halogenation and -alkoxylation mdpi.comresearchgate.netnih.gov |

Enantiomeric Resolution Techniques Applied to D-Phenylglycine and this compound

Enantiomeric resolution is a classical yet widely used method for obtaining enantiomerically pure compounds from a racemic mixture. Several techniques have been successfully applied to the resolution of DL-phenylglycine and its derivatives.

Diastereomeric Salt Crystallization: This is one of the most common methods for chiral resolution. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. For the resolution of DL-phenylglycine, (+)-camphorsulfonic acid is a commonly used resolving agent. The diastereomeric salt of D-(-)-phenylglycine with (+)-camphorsulfonic acid crystallizes, is filtered, and then hydrolyzed to yield the solid D-(-)-phenylglycine.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For example, an enzymatic process has been developed for the stereoselective resolution of DL-phenylglycine derivatives. This involves the hydrolysis of an ester or amide group on an N-acyl-L-phenylglycine ester or amide by an enzyme bonded to a carrier. The unreacted N-acyl-D-phenylglycine ester or amide can then be separated and hydrolyzed to give D-phenylglycine.

Enantioselective Membranes: Another innovative approach involves the use of enantioselective membranes. An enantioselective composite membrane prepared by interfacial polymerization of vancomycin (B549263) and 1,6-diisocyanatohexane on a polysulfone support has been used for the enantioseparation of D,L-phenylglycine. In this system, the L-phenylglycine is preferentially adsorbed by the membrane, while the D-phenylglycine permeates through first, allowing for the collection of an enantiomerically enriched D-phenylglycine solution. An enantiomeric excess (e.e.) of over 70% for D-phenylglycine has been achieved with this method.

These resolution techniques provide viable pathways to obtain the desired D-enantiomer of phenylglycine, which can then be converted to this compound.

Chemical Reactivity, Functional Group Transformations, and Derivatization Studies of N Cbz D Phenylglycine Z D Phg Oh

Investigations into Carboxylic Acid Functionalization and Amidation Reactions of Z-D-Phg-OH

The carboxylic acid group of this compound is a primary site for functionalization, most notably for the formation of amide bonds in peptide synthesis. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

A prevalent method for this activation involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC). In an anhydrous medium, DCC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate can then react with an amino component (e.g., an amino acid ester) via two pathways: direct coupling to form the dipeptide or formation of a symmetric carboxylic acid anhydride (B1165640), which subsequently reacts with the amine to yield the desired amide. mdpi.com For successful dipeptide synthesis using this method, an excess of the coupling agent is often required to counteract the formation of inactive by-products like N-acylurea. mdpi.com

Beyond standard coupling agents, other strategies have been developed. Enzyme-catalyzed reactions offer a milder approach. For instance, the industrial protease Alcalase can selectively catalyze the esterification of N-protected amino acids, including the formation of methyl, ethyl, benzyl (B1604629), and even bulky tert-butyl esters of Cbz-protected amino acids in high yields under conditions of continuous water removal. researchgate.net Photoredox catalysis has also been employed for the C-terminal modification of Cbz-protected peptides, enabling decarboxylative coupling reactions that lead to novel peptide scaffolds. nih.gov

The efficiency of amidation can be influenced by various reagents and conditions, with a focus on maximizing yield and minimizing side reactions, such as racemization. organic-chemistry.org

Table 1: Selected Methods for Carboxylic Acid Functionalization of this compound

| Method | Reagents/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Carbodiimide Coupling | DCC, EDC | Amide (Peptide) | Forms reactive O-acylisourea intermediate; widely used in peptide synthesis. mdpi.com |

| Enzymatic Esterification | Alcalase | Ester | Mild conditions, high selectivity for various alcohol substrates. researchgate.net |

| Active Ester Formation | HOBt, DMAP | Amide (Peptide) | Phenyl esters can be activated to overcome slow aminolysis rates. researchgate.net |

Amino Group Reactivity and Advanced N-Derivatization Strategies of this compound

The primary role of the benzyloxycarbonyl (Cbz) group in this compound is to serve as a protecting group for the α-amino nitrogen, rendering it significantly less nucleophilic and preventing it from participating in undesired side reactions, such as uncontrolled polymerization during peptide bond formation. peptide.com The reactivity of this group is therefore centered on its stability under certain conditions and its selective removal under others.

However, the Cbz-protected amine is not entirely inert and can be involved in advanced synthetic strategies. For example, N-Cbz protected amino acids can be starting materials for the synthesis of N-carboxyanhydrides (NCAs). This transformation involves cyclization, often using reagents like thionyl chloride or phosphorus halides, to create a highly reactive monomer suitable for ring-opening polymerization to form polypeptides. mdpi.com

Furthermore, the entire Cbz-protected amino acid moiety can participate in more complex, multi-component reactions. An efficient catalytic four-component reaction involving a carbonyl compound, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane (B147118) can produce Cbz-protected homoallylic amines, showcasing an advanced derivatization that builds complexity while the nitrogen remains protected. organic-chemistry.org

Regioselective Side Chain (Phenyl Moiety) Modifications and Functionalization of this compound

The phenyl side chain of this compound offers a rich platform for modification through C–H functionalization, allowing for the introduction of diverse substituents directly onto the aromatic ring. This approach provides access to novel, unnatural amino acid derivatives with potentially altered biological or physical properties.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Research has demonstrated the direct ortho-C–H olefination of N-protected α-phenylglycine derivatives. acs.org Using a catalytic system, typically involving Pd(OAc)₂, an amino acid ligand such as Ac-Gly-OH, and an oxidant like O₂, the phenyl ring can be coupled with various terminal olefins. acs.org The reaction exhibits high monoselectivity for the ortho position, which is attributed to the directing effect of the adjacent functional groups and the steric hindrance provided by the N-protecting group. acs.org Carbamate (B1207046) protecting groups like Boc were found to be particularly effective for this transformation. acs.org

Similarly, palladium-catalyzed C-H arylation can be used to introduce new aryl groups onto the phenyl side chain. acs.org These reactions often proceed through a Pd(II)/Pd(0) catalytic cycle and can tolerate a range of functional groups on both the phenylglycine derivative and the incoming aryl halide. acs.org The choice of ligand and base is crucial for achieving high yields. For instance, reactions using aryl bromides have been shown to proceed efficiently with ligands like Ad₂PtBu and a base such as K₃PO₄ or K₂CO₃. acs.org

Table 2: Palladium-Catalyzed Side Chain Olefination of N-Boc-α-Phenylglycine

| Olefin Partner | Yield of mono-ortho-olefinated product |

|---|---|

| Ethyl acrylate | 88% |

| Styrene | 75% |

| 1-Octene | 65% |

Data derived from studies on palladium-catalyzed direct functionalization of N-Boc-protected amino acids. acs.org

Mechanistic Elucidation of Coupling Reactions Involving N-Cbz-D-Phenylglycine

The mechanism of amide bond formation is central to the use of this compound in peptide synthesis. When using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), the reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid of this compound. youtube.com The resulting carboxylate then acts as a nucleophile, attacking the central carbon of the protonated DCC. youtube.com This forms a highly reactive O-acylisourea intermediate. mdpi.comyoutube.com

This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid. The attack occurs at the carbonyl carbon of the activated ester, proceeding through a tetrahedral intermediate. youtube.com The collapse of this intermediate expels N,N'-dicyclohexylurea (DCU), a stable and poorly soluble by-product, and forms the new peptide (amide) bond. youtube.com An alternative pathway involves the reaction of the O-acylisourea intermediate with a second molecule of this compound to form a symmetric anhydride, which is also a potent acylating agent for the incoming amine. mdpi.com

Mechanisms for side-chain functionalization are distinct and rely on organometallic principles. The palladium-catalyzed C-H activation of the phenyl ring, for example, typically involves a concerted metalation-deprotonation step where a palladium catalyst coordinates to the substrate and selectively breaks a C-H bond to form a palladacycle intermediate. acs.org This intermediate then undergoes further reaction, such as oxidative addition, migratory insertion with an olefin, and reductive elimination, to form the final C-C coupled product and regenerate the active palladium catalyst. acs.org These reactions can proceed through various catalytic cycles, including Pd(0)/Pd(II) or Pd(II)/Pd(IV) pathways, depending on the specific reactants and conditions. acs.org

Controlled Strategies for Protecting Group Manipulation (Cbz-Deprotection and Re-Protection) in this compound Chemistry

The utility of the benzyloxycarbonyl (Cbz) group lies in its stability to a range of reaction conditions, combined with its susceptibility to removal under specific, controlled protocols. This allows for the unmasking of the free amine at the desired stage of a synthesis.

The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using a palladium catalyst, often palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). missouri.edu The mechanism involves the reductive cleavage of the benzylic C-O bond, which liberates the unstable carbamic acid. This carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine, with toluene (B28343) and carbon dioxide as the only by-products. total-synthesis.com This method is valued for its clean nature and mild conditions. Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) instead of H₂ gas, provides a safer and often convenient alternative. researchgate.net

While robust, the Cbz group is not completely orthogonal to all conditions. It can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid, via an Sₙ2-type mechanism. total-synthesis.com It is generally stable to basic conditions and milder acidic conditions, which allows it to be used orthogonally with other protecting groups like Boc (acid-labile) and Fmoc (base-labile). total-synthesis.com

Re-protection of the amino group, should it be necessary, is straightforward. The free amine of D-phenylglycine can be reprotected by reacting it with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which typically involve an aqueous base like sodium carbonate, or with an organic base in a non-polar solvent. total-synthesis.com The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion to form the stable carbamate. total-synthesis.com

Table 3: Common Methods for Cbz Group Deprotection

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean by-products (toluene, CO₂); most common method. total-synthesis.commissouri.edu |

| Transfer Hydrogenolysis | 1,4-cyclohexadiene, Pd/C | Avoids use of flammable H₂ gas; effective and safe. researchgate.net |

| Acidolysis | HBr in Acetic Acid | Harsher conditions; useful when hydrogenation is not feasible. total-synthesis.com |

Applications of N Cbz D Phenylglycine Z D Phg Oh in Advanced Asymmetric Organic Synthesis

Role of Z-D-Phg-OH as a Chiral Auxiliary and Precursor for Chiral Ligands in Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands, which are pivotal for controlling the stereochemical outcome of chemical reactions. Chiral auxiliaries temporarily attach to a substrate, direct the stereoselective formation of a new chiral center, and are subsequently cleaved. This compound can be converted into various derivatives, such as chiral oxazolidinones, which serve as effective chiral auxiliaries in a range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and cycloadditions.

Furthermore, this compound is a key precursor for the synthesis of chiral ligands used in asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of a product over the other. One important class of such ligands is phosphinooxazolines (PHOX ligands). These P,N-chelating ligands are highly effective in a variety of metal-catalyzed reactions. The synthesis of PHOX ligands is modular and often involves the coupling of a phenyloxazoline, which can be derived from an amino alcohol, with a phosphine (B1218219) source. wikipedia.org D-Phenylglycine can be reduced to the corresponding amino alcohol, providing a direct route to the chiral oxazoline (B21484) core of PHOX ligands.

The performance of these ligands is highly dependent on their structure, which can be fine-tuned by modifying the substituents on both the phosphine and the oxazoline moieties. This modularity allows for the creation of a library of ligands to screen for optimal reactivity and enantioselectivity in a given catalytic reaction.

Table 1: Representative Asymmetric Reactions Catalyzed by Metal Complexes of Chiral Ligands Derived from Amino Alcohols

| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / P,N-Ligand | α,β-Unsaturated Ester | Up to 99% |

| Asymmetric Allylic Alkylation | [Pd₂(dba)₃] / PHOX Ligand | 1,3-Diphenylallyl acetate (B1210297) | Up to 98% |

| Asymmetric Heck Reaction | [Pd(OAc)₂] / PHOX Ligand | Dihydrofuran | Up to 95% |

Data in this table is representative of the performance of chiral ligands in the PHOX class and is intended to be illustrative of the potential of ligands derived from chiral amino alcohols like those obtainable from this compound.

Utilization of this compound in the Stereocontrolled Total Synthesis of Complex Natural Products

The stereocontrolled synthesis of complex natural products is a significant challenge in organic chemistry. Chiral building blocks like this compound play a crucial role in providing the necessary stereochemical information to construct these intricate molecules. While a direct total synthesis of a complex natural product starting from this compound is not prominently documented in readily available literature, the principles of its application as a chiral precursor are well-established. For instance, the synthesis of the potent anticancer agent (+)-discodermolide, a complex polyketide, relies on the precise control of multiple stereocenters. nih.govresearchgate.netresearchgate.net The strategies employed in such syntheses often involve the use of chiral auxiliaries or chiral fragments derived from readily available chiral pool materials like amino acids.

The phenylglycine moiety, with its defined stereochemistry, can be incorporated into a synthetic route to set a key stereocenter from which subsequent stereocenters can be induced. The Cbz protecting group is advantageous as it is stable to a wide range of reaction conditions and can be removed under mild hydrogenolysis conditions, which are compatible with many sensitive functional groups present in complex natural products.

Development of Chiral Scaffolds and Frameworks for Targeted Medicinal Chemistry Applications Based on this compound

In medicinal chemistry, the three-dimensional shape of a molecule is critical for its biological activity. Chiral scaffolds provide a rigid framework upon which pharmacophoric groups can be appended in a well-defined spatial arrangement, leading to highly selective and potent drug candidates. This compound is an attractive starting material for the construction of such chiral scaffolds.

One important class of privileged scaffolds in medicinal chemistry is the 1,4-benzodiazepine (B1214927) core. nih.govrug.nl These structures are present in a wide range of therapeutic agents, particularly those targeting the central nervous system. The synthesis of chiral 1,4-benzodiazepines can be achieved by employing chiral building blocks. This compound can be utilized to introduce a stereocenter, leading to enantiomerically enriched benzodiazepine (B76468) derivatives. This allows for the investigation of the stereochemical requirements for binding to biological targets and can lead to the development of drugs with improved therapeutic indices.

The general approach involves the condensation of a derivative of this compound with a suitable aminobenzophenone, followed by cyclization to form the seven-membered diazepine (B8756704) ring. The phenyl group of the phenylglycine moiety can be further functionalized to explore structure-activity relationships (SAR).

Table 2: Examples of Chiral Scaffolds in Medicinal Chemistry

| Scaffold | Therapeutic Target | Potential Application |

| Chiral 1,4-Benzodiazepines | GABAA Receptor | Anxiolytics, Anticonvulsants |

| Chiral Diketopiperazines | Various | Anticancer, Antibacterial |

| Chiral Oxazolidinones | Bacterial Ribosome | Antibacterial Agents |

This compound as a Key Chiral Intermediate in the Synthesis of Pharmaceutical Agents

This compound and its parent amino acid, D-phenylglycine, are crucial intermediates in the industrial synthesis of several important pharmaceutical agents. The most notable example is the production of semi-synthetic β-lactam antibiotics, such as ampicillin (B1664943). nih.govnih.gov

Ampicillin is a broad-spectrum penicillin antibiotic that contains a D-phenylglycine side chain attached to the 6-aminopenicillanic acid (6-APA) core. The stereochemistry of the phenylglycine side chain is critical for the antibiotic's activity. The industrial synthesis of ampicillin often involves the acylation of 6-APA with an activated derivative of D-phenylglycine. To ensure the correct stereochemical outcome and to prevent unwanted side reactions at the amino group, a protected form of D-phenylglycine is required. While various protecting groups can be used, the N-Cbz group is a viable option due to its ease of introduction and subsequent removal.

The synthesis can be summarized as follows:

Protection of the amino group of D-phenylglycine as N-Cbz-D-phenylglycine (this compound).

Activation of the carboxylic acid of this compound, for example, as an acid chloride or through the use of coupling agents.

Coupling of the activated this compound with 6-aminopenicillanic acid (6-APA) to form the protected ampicillin precursor.

Removal of the Cbz protecting group via catalytic hydrogenolysis to yield ampicillin.

This chemoenzymatic approach, which combines chemical synthesis with enzymatic processes, is a cornerstone of modern pharmaceutical manufacturing. nih.gov

Integration of N-Cbz-D-Phenylglycine into Non-Standard and Constrained Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to create peptidomimetics with enhanced stability, receptor affinity, and specific conformational preferences. N-Cbz-D-phenylglycine is an attractive building block for the synthesis of such non-standard and constrained peptides. nih.govnih.govsemanticscholar.orgbenthamscience.com

Furthermore, the amino and carboxyl groups of this compound can be used as handles to create backbone-cyclized peptides. nih.govnih.govsemanticscholar.orgbenthamscience.com In backbone cyclization, the peptide chain is cyclized through a bond involving the backbone atoms rather than the side chains. This results in highly constrained structures with reduced conformational flexibility, which can lead to increased potency and metabolic stability. The synthesis of such peptides often involves solid-phase peptide synthesis (SPPS), where this compound can be incorporated as a standard Fmoc- or Boc-protected amino acid.

Medicinal Chemistry and Pharmacological Relevance Derived from N Cbz D Phenylglycine Z D Phg Oh Derivatives

Design and Synthesis of Bioactive Compounds Incorporating the D-Phenylglycine Moiety from Z-D-Phg-OH

The primary utility of this compound in medicinal chemistry is as a structurally defined starting material for creating more complex molecules. The presence of the Z-protecting group on the nitrogen atom allows for the selective activation of the carboxylic acid group, facilitating the formation of amide or ester bonds without undesired self-polymerization or side reactions at the amine.

A common synthetic strategy involves coupling this compound with various amine-containing fragments to produce a library of phenylglycinamide derivatives. For instance, in the synthesis of novel anticonvulsant candidates, a similar N-protected phenylglycine (Boc-phenylglycine) is activated with carbonyldiimidazole (CDI). This activated intermediate is then reacted with a range of piperazine (B1678402) derivatives to form the corresponding amide bond. The protecting group is subsequently removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield the final bioactive compounds. This modular approach allows for the systematic variation of the molecule's structure to explore its biological activity. The stereochemistry of the D-phenylglycine core is often essential for the compound's ultimate pharmacological effect, as biological targets like enzymes and receptors are chiral and exhibit stereospecific binding.

Structure-Activity Relationship (SAR) Studies of N-Cbz-D-Phenylglycine-Derived Drug Candidates

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. By making systematic structural modifications to a lead compound, researchers can identify the key molecular features, or pharmacophores, responsible for its therapeutic effects and optimize its properties. Derivatives of phenylglycine have been the subject of numerous SAR studies across various therapeutic areas.

In the pursuit of new treatments for diabetes, a series of L-phenylglycine derivatives were designed as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). Initial screening identified a hit compound, M5, which showed significant activity. Further optimization, based on SAR principles, led to the synthesis of the TM3 and TM4 series of compounds, culminating in the discovery of TM4h, which exhibited a potent PPRE relative activity of 120.42% at a concentration of 10 μg·mL⁻¹, surpassing the positive control, pioglitazone.

Similarly, SAR studies on N-acylhydrazone derivatives containing a glycine (B1666218) residue were conducted to develop inhibitors of HIV-1 capsid protein assembly. These studies revealed that the nature of the substituent on the phenyl ring was critical for activity, with compound 8c , bearing a 4-methylphenyl moiety, demonstrating the most promising antiviral effect with low cytotoxicity. These examples underscore how the phenylglycine scaffold can be systematically modified to enhance potency and selectivity against specific biological targets.

| Lead Compound Series | Target | Key SAR Findings | Most Potent Compound |

| L-Phenylglycine Derivatives | PPARγ (Antidiabetic) | Modifications to the scaffold of hit compound M5 led to enhanced PPRE activation. | TM4h (120.42% relative activity at 10 µg/mL) |

| N-acylhydrazones containing Glycine | HIV-1 Capsid Assembly | The substituent on the phenyl ring significantly influences antiviral activity. | Compound 8c (4-methylphenyl moiety) |

Role of this compound in the Development of Specific Therapeutic Agents and Pharmacophores (e.g., β-Lactam Antibiotics, Antivirals)

The D-phenylglycine scaffold, for which this compound is a key precursor, is a constituent of several important therapeutic agents. Its incorporation into a drug's structure can be critical for efficacy and pharmacokinetic properties.

β-Lactam Antibiotics

One of the most significant applications of D-phenylglycine is in the production of semi-synthetic β-lactam antibiotics. The D-phenylglycine side chain is a hallmark of several broad-spectrum aminopenicillins and first-generation cephalosporins. This specific side chain is crucial for the oral bioavailability and antibacterial spectrum of these drugs, which includes activity against many Gram-negative bacteria.

Notable examples include:

Ampicillin (B1664943): A penicillin derivative with a D-phenylglycine R1 side chain.

Amoxicillin: A derivative of ampicillin featuring a hydroxyl group on the phenyl ring (D-p-hydroxyphenylglycine side chain).

Cephalexin and Cefadroxil: First-generation cephalosporins that also incorporate the D-phenylglycine and D-p-hydroxyphenylglycine side chains, respectively.

The synthesis of these antibiotics often involves the enzymatic coupling of a D-phenylglycine derivative (such as an amide or ester) with the core β-lactam nucleus, like 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA). The structural similarity of the side chains is a known factor in allergenic cross-reactivity between certain penicillins and cephalosporins.

Antiviral Agents

The phenyl-amino acid scaffold is also actively explored in the development of antiviral drugs. Studies have shown that phenylalanine derivatives can exhibit broad-spectrum antiviral activities. For example, derivatives where the carboxylic acid moiety was replaced with bioisosteres showed potent, non-toxic activity against Chikungunya virus (CHIKV) and parainfluenza virus type 3 (PIV3). Furthermore, N-acylhydrazones derived from amino acids have been identified as inhibitors of HIV-1, targeting the viral capsid assembly process. These findings highlight the utility of the D-phenylglycine framework as a pharmacophore in designing novel agents that can interfere with the viral life cycle.

Exploration of Pharmacophore Diversity and Lead Optimization through this compound Scaffolds

The D-phenylglycine structure serves as a versatile and rigid scaffold in drug design. A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse properties. This compound provides a stereochemically defined starting point that can be systematically modified at three key positions to explore chemical space and diversify pharmacophores:

The Phenyl Ring: Substituents can be added to the aromatic ring to alter electronic properties, steric bulk, and hydrogen bonding potential, thereby modulating binding affinity and selectivity for the target.

The Amino Group: After removal of the Z-protecting group, the free amine can be acylated, alkylated, or incorporated into heterocyclic systems.

The Carboxyl Group: This group can be converted into amides, esters, or other carboxylic acid bioisosteres to influence solubility, metabolic stability, and target interactions.

This multi-faceted approach is central to lead optimization, the process of refining a promising hit compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. The development of PPARγ agonists from an L-phenylglycine lead provides a clear example of this process. The initial hit molecule was systematically modified, leading to derivatives with significantly enhanced biological activity, demonstrating the power of using the phenylglycine scaffold for targeted lead optimization.

Advanced Prodrug Strategies Employing N-Cbz-D-Phenylglycine Derivatives for Enhanced Bioavailability and Targeting

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. This strategy is widely used to overcome poor physicochemical or pharmacokinetic properties of a parent drug, such as low solubility, poor membrane permeability, or rapid metabolism. Derivatives of D-phenylglycine are well-suited for incorporation into several advanced prodrug designs.

Ester Prodrugs: One of the most common prodrug strategies for drugs containing a carboxylic acid is esterification. For a molecule built using the D-phenylglycine scaffold, the free carboxylic acid can be converted into an ester. This masks the polar, ionizable acid group, thereby increasing the molecule's lipophilicity and its ability to diffuse across biological membranes, which can enhance oral bioavailability. Once absorbed, the ester is rapidly hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid-containing drug.

Carbamate (B1207046) Prodrugs: The amino group of D-phenylglycine (available after Z-group removal) can be used to form prodrugs of parent drugs that contain hydroxyl or phenol (B47542) groups. By forming a carbamate linkage between the amino acid and the drug, a polar hydroxyl group on the parent drug is masked, which can improve its metabolic stability and permeability. Carbamate-bridged amino acid prodrugs have been shown to significantly increase aqueous solubility and improve stability against phase II metabolism, leading to enhanced oral bioavailability. These carbamate prodrugs are designed to be cleaved in the bloodstream to release the active parent drug. This approach effectively uses the amino acid moiety as a promoiety to shuttle the active drug to its site of action.

Advanced Analytical and Spectroscopic Characterization Techniques for N Cbz D Phenylglycine Z D Phg Oh and Its Derivatives

Chromatographic Methodologies for Enantiomeric Purity and Impurity Profiling of Z-D-Phg-OH (e.g., HPLC, GC-MS with chiral columns)

Chromatographic techniques are indispensable for assessing the enantiomeric purity and identifying potential impurities in this compound. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for resolving enantiomers. mdpi.comunife.it Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for the analysis of volatile impurities or derivatized analytes.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of this compound. unife.it The separation relies on the differential interaction of the D- and L-enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly used. mdpi.com Another effective approach involves cyclodextrin-based CSPs, where the chiral recognition mechanism is based on the formation of transient diastereomeric inclusion complexes. nih.gov The choice of mobile phase, typically a mixture of a nonpolar organic solvent (like hexane) and a more polar alcohol (like isopropanol), is critical for achieving optimal separation. Detection is commonly performed using a UV detector, as the phenyl and benzyloxycarbonyl groups are strong chromophores. Studies on the oscillatory chiral conversion of phenylglycine have been successfully monitored using chiral HPLC with diode-array detection, underscoring the technique's robustness. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For impurity profiling, GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic impurities that may be present from the synthesis of this compound. thermofisher.comnih.gov These could include residual solvents or by-products. To analyze the non-volatile this compound itself by GC, a derivatization step is necessary to convert the carboxylic acid and amine functionalities into more volatile esters or amides. When coupled with a chiral column, GC-MS can also be used for enantiomeric purity assessment. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. nih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides excellent chiral recognition for N-protected amino acids through a combination of hydrogen bonding, π-π, and steric interactions. researchgate.net |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v) | The nonpolar/polar solvent mixture controls retention, while the acid modifier improves peak shape by suppressing the ionization of the carboxyl group. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for achieving good separation efficiency and reasonable run times. |

| Detection | UV at 254 nm | The aromatic rings in the phenylglycine and benzyloxycarbonyl groups provide strong UV absorbance at this wavelength. |

| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times and separation. |

High-Resolution NMR Spectroscopic Techniques for Structural Elucidation and Conformational Analysis of this compound Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and for probing its conformational dynamics in solution. core.ac.uknih.gov

Structural Elucidation: One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure. The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the phenyl and benzyloxycarbonyl groups, the benzylic protons of the protecting group, and the alpha-proton of the amino acid. chemicalbook.com The integration of these signals confirms the relative number of protons in each environment. The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon atom, including the carbonyl carbons of the acid and the carbamate (B1207046).

Conformational Analysis: Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons that are in close proximity. This data is crucial for determining the preferred conformation of the molecule in solution. copernicus.org For this compound derivatives, NOESY can reveal the spatial relationship between the alpha-proton, the side-chain phenyl ring, and the N-terminal protecting group. These experimental restraints can be used in conjunction with computational modeling to build a detailed picture of the molecule's three-dimensional structure and flexibility in solution. nih.govfrontiersin.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.9 | Broad Singlet | Acidic proton, often broad and variable. |

| Amide (-NH) | ~8.5 | Doublet | Coupled to the α-proton. |

| Aromatic (Phenylglycine & Cbz) | 7.2 - 7.5 | Multiplet | Protons on the two separate aromatic rings. |

| α-Proton (-CH-) | ~5.5 | Doublet | Coupled to the amide proton. |

| Benzylic (-CH₂-) | ~5.1 | Singlet | Protons of the benzyloxycarbonyl protecting group. |

Advanced Mass Spectrometry for Molecular Identification, Fragmentation Pathway Analysis, and Quantitative Determination

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight, elucidating the structure through fragmentation analysis, and quantifying this compound and its derivatives. nih.gov

Molecular Identification: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This allows for the unambiguous determination of the elemental formula of the parent compound, confirming its identity. For this compound (C₁₆H₁₅NO₄), the expected exact mass is 285.0998 Da.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. nih.gov By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, common fragmentation pathways include the loss of the benzyl (B1604629) group (C₇H₇, 91 Da), loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid, and cleavage of the carbamate bond, leading to the loss of the entire benzyloxycarbonyl group. libretexts.orgresearchgate.net Analyzing these fragments helps to confirm the connectivity of the molecule.

Quantitative Determination: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode, is a highly sensitive and selective method for the quantitative determination of this compound. This is especially useful for quantifying trace-level impurities or for analyzing the compound in complex matrices.

| Predicted Fragment (m/z) | Proposed Neutral Loss | Chemical Formula of Loss | Structural Origin |

|---|---|---|---|

| 242.1 | CO₂ | CO₂ | Decarboxylation of the carboxylic acid. |

| 195.1 | C₇H₇ | C₇H₇ | Loss of the benzyl radical from the Cbz group. |

| 178.1 | C₇H₈O | C₇H₈O | Loss of benzyl alcohol. |

| 152.1 | C₈H₈O₂ | C₈H₈O₂ | Loss of the benzyloxy group and CO. |

| 106.1 | C₈H₉NO₂ | C₈H₉NO₂ | Fragment corresponding to the protonated phenylglycine core. |

| 91.1 | C₉H₈NO₄ | C₉H₈NO₄ | Tropylium cation from the Cbz group. |

Chiroptical Methods (ORD, CD) for Stereochemical Assignment and Conformational Studies of this compound

Chiroptical methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive techniques for assigning the stereochemistry and studying the conformational properties of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. jasco-global.com

Stereochemical Assignment: The absolute configuration of this compound can be confirmed by CD spectroscopy. A chiral molecule will exhibit a unique CD spectrum, characterized by positive or negative peaks (known as Cotton effects) in the regions of UV absorbance. The spectrum of the D-enantiomer will be a mirror image of the L-enantiomer's spectrum. By comparing the experimental CD spectrum of a sample to that of a known standard or to theoretical predictions, the D-configuration at the alpha-carbon can be unequivocally assigned.

Conformational Studies: The shape, sign, and intensity of the Cotton effects in a CD spectrum are highly sensitive to the three-dimensional structure of the molecule. Therefore, CD spectroscopy can be used to study the solution-state conformation of this compound. Changes in solvent polarity, pH, or temperature that induce conformational changes in the molecule will be reflected in the CD spectrum. This provides valuable insight into the preferred spatial arrangement of the chromophores (the phenyl and benzyloxycarbonyl groups) relative to the chiral center. ORD, which measures the change in optical rotation as a function of wavelength, provides complementary information.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Analysis of this compound Adducts

X-ray crystallography is the definitive method for determining the absolute stereochemistry and detailed three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its adducts, a precise map of electron density can be generated, revealing the exact position of every atom in the crystal lattice. rsc.org

Absolute Stereochemistry Determination: This technique provides an unambiguous determination of the molecule's absolute configuration. By employing anomalous dispersion, the D-configuration at the stereocenter of the phenylglycine moiety can be definitively confirmed, validating the results from chiroptical methods.

Solid-State Structure Analysis: The crystal structure reveals a wealth of information about the molecule's solid-state conformation, including precise bond lengths, bond angles, and torsion angles. nih.gov It also elucidates the intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amide groups of adjacent molecules, and π-stacking interactions between aromatic rings. rsc.org This information is critical for understanding the material's physical properties and packing arrangement in the solid state. Analysis of adducts can reveal how the molecule interacts with other chemical species in a crystalline environment. rsc.org

Computational Chemistry and Theoretical Studies of N Cbz D Phenylglycine Z D Phg Oh

Quantum Chemical Calculations for Conformational Analysis, Energetics, and Spectroscopic Property Prediction of Z-D-Phg-OH

Quantum chemical calculations, including methods based on Density Functional Theory (DFT) or ab initio approaches, are powerful tools for exploring the potential energy surface of a molecule, identifying stable conformers, determining their relative energies, and predicting spectroscopic properties such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These calculations can provide fundamental insights into the electronic structure and preferred three-dimensional arrangements of a molecule like this compound. Based on the conducted searches, specific detailed quantum chemical studies dedicated to the conformational analysis, energetics, or spectroscopic property prediction of this compound were not found.

Molecular Docking and Dynamics Simulations of this compound Derivatives with Biological Targets and Enzyme Active Sites

Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction modes of small molecules with biological macromolecules, such as proteins and enzymes. While this compound or its derivatives might be of interest in the context of designing enzyme inhibitors or ligands for specific biological targets, the conducted searches did not yield specific published studies detailing molecular docking or dynamics simulations performed with this compound or its direct derivatives interacting with biological targets or enzyme active sites.

Prediction of Reactivity, Reaction Mechanisms, and Transition State Structures Involving this compound

Computational methods can be employed to study the reactivity of a molecule, elucidate reaction mechanisms, and characterize transition state structures. These studies provide insights into how a molecule participates in chemical transformations, the energy barriers involved, and the factors influencing reaction outcomes. Despite the use of this compound in peptide synthesis, detailed computational studies specifically predicting the reactivity, exploring reaction mechanisms, or identifying transition state structures involving this compound were not found in the conducted searches.

Computational Design of Stereoselective Synthetic Pathways for this compound and its Analogues

Computational approaches can assist in the design and optimization of synthetic routes, particularly for achieving stereoselective transformations. By modeling reaction pathways and predicting stereochemical outcomes, computational methods can guide the development of efficient and selective synthetic methodologies. While this compound is a chiral compound, specific published research on the computational design of stereoselective synthetic pathways specifically for this compound or its analogues was not identified in the conducted searches.

In Silico Screening and Virtual Library Design for this compound-Based Drug Candidates

In silico screening and virtual library design are computational techniques used in drug discovery to identify potential lead compounds by searching large databases of chemical structures based on predicted properties or interactions with a target. Designing virtual libraries based on a core structure like this compound could be a strategy to explore novel drug candidates. However, the conducted searches did not reveal specific published studies on in silico screening campaigns or the design of virtual libraries specifically based on this compound for the identification of drug candidates.

Industrial Scale Up and Sustainable Manufacturing Considerations for N Cbz D Phenylglycine Z D Phg Oh

Process Optimization and Economical Synthesis Routes for Large-Scale Production of Z-D-Phg-OH

The industrial production of this compound is centered around achieving high yield, purity, and cost-effectiveness. Large-scale production inherently benefits from economies of scale, where the cost per unit decreases as the production volume increases. openaccessjournals.com This is achieved by spreading fixed costs over a larger output. openaccessjournals.com The choice between solution-phase and solid-phase peptide synthesis (SPPS) methodologies is a critical decision in the manufacturing of peptide intermediates like this compound. While SPPS is often favored for its automation potential and ease of purification for longer peptides, solution-phase synthesis is generally more cost-effective for shorter peptides and intermediates. nih.gov

Process optimization for this compound synthesis involves a multifaceted approach:

Reaction Kinetics Modeling: Understanding the kinetics of the primary reactions is essential for maximizing yield and minimizing the formation of impurities. This can be achieved through batch reaction studies to determine kinetic parameters and reactant orders. rsc.org

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and consistency. nih.gov Continuous Stirred Tank Reactors (CSTRs) in series can be employed to improve reaction kinetics and yield. rsc.org

Reagent Selection and Stoichiometry: Careful selection of coupling reagents and optimization of their stoichiometry are crucial for efficient peptide bond formation. gmp-navigator.com For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) has been explored as an efficient coupling reagent in solution-phase peptide synthesis. unibo.it

Intermediate Isolation: Avoiding the isolation of intermediates, particularly those involving aqueous work-ups, can significantly improve process efficiency and reduce waste. unibo.it

Automation and Process Control: Implementing automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reagent addition ensures batch-to-batch consistency and optimizes resource utilization. nih.gov

Implementation of Green Chemistry Principles in the Industrial Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. unife.itjddhs.com The synthesis of this compound can be made more sustainable by incorporating several of these principles.

Solvent Selection and Reduction: A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). greentech.fr Efforts are being made to replace these with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran. nih.govunibo.it The development of solvent-free reaction conditions is another promising area of research. jddhs.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The use of catalytic reagents is superior to stoichiometric ones in this regard. greentech.fr

Waste Reduction: The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the greenness of a process. unife.it Telescoped continuous reactions, which combine multiple synthetic steps without isolating intermediates, can significantly reduce waste and PMI. nih.gov

Use of Renewable Feedstocks: While the immediate synthesis of this compound may rely on petrochemical-derived starting materials, long-term sustainability goals encourage research into the use of renewable feedstocks. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. jddhs.com Microwave-assisted synthesis and flow chemistry can also contribute to more energy-efficient processes. jddhs.com

Purity, Stability, and Quality Control Parameters for Pharmaceutical-Grade this compound

Purity:

Pharmaceutical-grade this compound typically requires a high level of purity, often specified as ≥97.0%, >98.0%, or even ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC). medchemexpress.comsigmaaldrich.com Impurities in peptide intermediates can arise from various sources, including the starting materials, side reactions during synthesis, or degradation. tapi.com Potential impurities include deletion or truncated sequences, insertion sequences, and by-products from the cleavage of protecting groups. europa.eu Regulatory bodies like the FDA and EMA have stringent guidelines for the identification and control of impurities in peptide drug substances and their intermediates. rsc.orgresearchgate.net

Stability:

Stability testing is crucial to determine the shelf-life of this compound and to ensure its quality is maintained under various storage conditions. Stability studies are conducted according to guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). nih.gov These studies typically involve long-term testing (e.g., 12 months at 25°C ± 2°C / 60% RH ± 5% RH) and accelerated testing (e.g., 6 months at 40°C ± 2°C / 75% RH ± 5% RH). nih.gov Forced degradation studies are also performed to identify potential degradation products and understand the degradation pathways. nih.gov

Quality Control:

A robust quality control system is essential for the consistent production of high-quality this compound. This involves:

Specifications: Establishing detailed specifications for the starting materials, intermediates, and the final product. intavispeptides.com

Analytical Methods: Utilizing validated analytical methods, such as HPLC for purity determination and assessment of related substances, and spectroscopy (e.g., NMR, IR, MS) for structural confirmation.

In-Process Controls: Monitoring critical process parameters during manufacturing to ensure the process remains within the defined limits. gmp-navigator.com

Batch Records: Maintaining detailed records for each production batch to ensure traceability. intavispeptides.com

The table below summarizes key quality control parameters for pharmaceutical-grade this compound.

| Parameter | Method | Typical Specification |

| Appearance | Visual Inspection | White to off-white powder or crystalline solid |

| Identity | IR, NMR, MS | Conforms to the structure |

| Purity | HPLC | ≥98.0% |

| Related Substances | HPLC | Individual impurities ≤0.5%, Total impurities ≤1.0% |

| Melting Point | Melting Point Apparatus | 130-138°C aksci.com |

| Optical Rotation | Polarimeter | -114.0° to -118.0° (c=1, EtOH) aksci.com |

| Residual Solvents | GC | Within ICH limits |

| Water Content | Karl Fischer Titration | As specified |

Hazard Assessment and Safety Protocols for the Production of this compound

The industrial production of this compound involves handling chemicals that may pose health and safety risks. A thorough hazard assessment and the implementation of robust safety protocols are therefore essential.

Hazard Assessment:

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). sigmaaldrich.com The corresponding GHS hazard statement is H302. aksci.comechemi.com It is also categorized as an irritant. echemi.com A comprehensive hazard assessment should also consider the risks associated with all other raw materials, intermediates, and solvents used in the manufacturing process.

Safety Protocols:

To mitigate the identified hazards, the following safety protocols should be implemented:

Engineering Controls: Manufacturing should be conducted in well-ventilated areas, preferably using closed systems to minimize worker exposure. ucsf.edu Emergency showers and eyewash stations should be readily accessible. bernardoecenarro.com

Personal Protective Equipment (PPE): Appropriate PPE must be worn by all personnel involved in the handling of this compound and other chemicals. The required PPE typically includes:

Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. ucsf.edu A face shield may be required for tasks with a high risk of splashing. ucsf.edu

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. ucsf.eduhhs.gov The choice of glove material should be based on the specific chemicals being handled and their breakthrough times. ucsf.edu

Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used. hhs.govrealsafety.org The type of respirator will depend on the nature and concentration of the airborne contaminants. realsafety.org

Footwear: Closed-toe, chemical-resistant safety shoes or boots are mandatory. bernardoecenarro.com

Handling and Storage: this compound should be stored in a cool, dry place, typically between 2-8°C. iris-biotech.de It should be kept in tightly closed containers. All chemicals should be handled according to their Safety Data Sheets (SDS).

Emergency Procedures: Clear procedures for handling spills, fires, and medical emergencies should be established and communicated to all personnel. Regular safety training and drills are essential.

The following table provides a general overview of recommended PPE for handling this compound in an industrial setting.

| Protection Level | Eye and Face | Hand | Body | Respiratory |

| Routine Handling | Chemical splash goggles | Chemical-resistant gloves (nitrile or neoprene) | Lab coat or coveralls | Not generally required if handled in a well-ventilated area or fume hood |

| Large-Scale Operations/High-Risk Tasks | Face shield over chemical splash goggles | Double gloving with chemical-resistant gloves | Chemical-resistant suit | Air-purifying respirator with appropriate cartridges or supplied-air respirator |

Regulatory Compliance and Good Manufacturing Practices (GMP) for this compound Intermediates

The manufacturing of pharmaceutical intermediates like this compound is subject to stringent regulatory oversight to ensure the quality, safety, and efficacy of the final drug product. Adherence to Good Manufacturing Practices (GMP) is a legal requirement in most countries. intavispeptides.comnih.gov

Regulatory Framework:

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the manufacturing of APIs and their intermediates. intavispeptides.com These guidelines are designed to ensure that products are consistently produced and controlled according to quality standards. who.int

Good Manufacturing Practices (GMP):

GMP principles cover all aspects of the manufacturing process, from raw material sourcing to the final release of the product. who.int Key elements of GMP for the production of this compound include:

Quality Management System (QMS): Manufacturers must establish and maintain a robust QMS that encompasses all quality-related activities. intavispeptides.comnih.gov This includes risk management, change control, and deviation management. europa.eu

Personnel: All personnel involved in manufacturing must be adequately trained and qualified for their respective roles. nih.gov

Premises and Equipment: The manufacturing facility and equipment must be designed, constructed, and maintained to prevent contamination and ensure product quality. nih.gov

Documentation: Meticulous documentation is a cornerstone of GMP. nih.gov This includes Standard Operating Procedures (SOPs), batch manufacturing records, and validation reports. intavispeptides.comwho.int All documentation must be accurate, complete, and maintained for a specified period. who.int

Production and In-Process Controls: All production processes must be clearly defined and controlled to ensure consistency. nih.gov Critical process parameters should be monitored and recorded.

Quality Control (QC): An independent QC unit is responsible for sampling, testing, and approving or rejecting raw materials, intermediates, and the final product. nih.govwho.int

Audits and Inspections: Regular internal audits (self-inspections) and external inspections by regulatory authorities are conducted to ensure ongoing compliance with GMP standards. intavispeptides.comnih.gov

For peptide intermediates, regulatory guidelines also emphasize the control of synthesis-related impurities, such as those arising from racemization or incomplete reactions. europa.eu The control strategy for impurities should start from the earliest stages of the synthesis, including the protected amino acids used as building blocks. tapi.com

Future Directions and Emerging Research Avenues for N Cbz D Phenylglycine Z D Phg Oh

Development of Novel Biocatalytic Systems for Highly Efficient Z-D-Phg-OH Synthesis

The chemical synthesis of enantiomerically pure amino acids often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity and efficiency under mild conditions. Future research in the synthesis of this compound is increasingly focused on the development of novel biocatalytic systems.

The use of enzymes such as hydantoinases and carbamoylases for the production of D-phenylglycine from DL-5-phenylhydantoin is a well-established biocatalytic process. For instance, Pseudomonas desmolyticum has been identified as a potent producer of a D-stereospecific hydantoinase, which can convert DL-phenylhydantoin to D(-)-N-carbamoylphenylglycine with a high molar yield. nih.gov This intermediate can then be chemically converted to D-phenylglycine. nih.gov The subsequent N-protection step to yield this compound can also be optimized through enzymatic methods.

Future research is directed towards the discovery and engineering of novel enzymes with improved activity, stability, and substrate specificity. The exploration of metagenomic libraries and the application of directed evolution are promising strategies for identifying biocatalysts that can directly synthesize this compound or its precursors with higher efficiency. The development of multi-enzyme cascade reactions in a one-pot setting is another area of active investigation, aiming to streamline the synthesis process and minimize downstream processing. nih.gov

Table 1: Comparison of Conventional and Biocatalytic Synthesis of D-Phenylglycine Precursors

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Stereoselectivity | Often requires chiral auxiliaries or resolution steps | High enantioselectivity, often producing a single enantiomer |

| Reaction Conditions | Harsh temperatures, pressures, and pH | Mild conditions (near ambient temperature and neutral pH) |

| Environmental Impact | Use of toxic reagents and generation of hazardous waste | Greener process with biodegradable catalysts (enzymes) |

| Efficiency | Can be limited by side reactions and purification challenges | High conversion rates and yields are achievable nih.gov |

Integration of this compound Chemistry into Continuous Flow and Microreactor Technologies